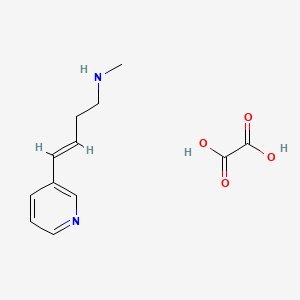

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid

Übersicht

Beschreibung

Diese Verbindung hat aufgrund ihrer hohen Selektivität und Wirksamkeit für nicotinische Acetylcholinrezeptoren im zentralen Nervensystem, die an verschiedenen physiologischen Funktionen und Störungen beteiligt sind, großes Interesse geweckt .

Herstellungsmethoden

Die Synthese von RJR-2403-Oxalat umfasst die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit der Herstellung von (E)-N-Methyl-4-(3-Pyridinyl)-3-Buten-1-amin.

Reaktion mit Oxalsäure: Das Zwischenprodukt wird dann mit Oxalsäure umgesetzt, um das Oxalatsalz zu bilden.

Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und spezifische Lösungsmittel, um eine hohe Ausbeute und Reinheit zu gewährleisten. Industrielle Produktionsmethoden können die Skalierung dieser Reaktionen mit optimierten Bedingungen umfassen, um Konsistenz und Qualität zu gewährleisten .

Chemische Reaktionsanalyse

RJR-2403-Oxalat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die Verbindung in reduzierte Formen umwandeln, die möglicherweise ihre Aktivität verändern.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

RJR-2403-Oxalat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Eigenschaften und Funktionen von nicotinischen Acetylcholinrezeptoren zu untersuchen.

Wirkmechanismus

RJR-2403-Oxalat entfaltet seine Wirkung durch selektive Aktivierung des α4β2-Subtyps von nicotinischen Acetylcholinrezeptoren. Nach Bindung an diese Rezeptoren induziert die Verbindung eine Konformationsänderung, die den Ionenkanal öffnet und den Einstrom von Kationen wie Natrium und Calcium ermöglicht . Dies führt zur Depolarisation der neuronalen Membran und der anschließenden Aktivierung nachgeschalteter Signalwege, die an der Neurotransmission, synaptischen Plastizität und anderen zellulären Prozessen beteiligt sind .

Vorbereitungsmethoden

The synthesis of RJR-2403 oxalate involves the following steps:

Starting Material: The synthesis begins with the preparation of (E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine.

Reaction with Oxalic Acid: The intermediate is then reacted with oxalic acid to form the oxalate salt.

The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions with optimized conditions to maintain consistency and quality .

Analyse Chemischer Reaktionen

RJR-2403 oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its activity.

Substitution: Substitution reactions can occur at the pyridine ring or the butenyl chain, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

RJR-2403 oxalate has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the properties and functions of nicotinic acetylcholine receptors.

Wirkmechanismus

RJR-2403 oxalate exerts its effects by selectively activating the α4β2 subtype of nicotinic acetylcholine receptors. Upon binding to these receptors, the compound induces a conformational change that opens the ion channel, allowing the influx of cations such as sodium and calcium . This leads to depolarization of the neuronal membrane and subsequent activation of downstream signaling pathways involved in neurotransmission, synaptic plasticity, and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

RJR-2403-Oxalat ist einzigartig in seiner hohen Selektivität und Wirksamkeit für den α4β2-Subtyp von nicotinischen Acetylcholinrezeptoren. Ähnliche Verbindungen sind:

Die einzigartige Selektivität von RJR-2403-Oxalat für den α4β2-Subtyp macht es zu einem wertvollen Werkzeug für die Untersuchung spezifischer Rezeptorfunktionen und die Entwicklung gezielter Therapien .

Biologische Aktivität

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid, also known as RJR-2403 oxalate, is a compound with notable biological activities. It has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H16N2O4 |

| Molecular Weight | 252.27 g/mol |

| InChI Key | WTIZFOAIQXMQHC-DPZBITMOSA-N |

| CAS Number | 220662-95-3 |

The biological activity of (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amines is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may act as a modulator of nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological functions including cognition, pain modulation, and addiction pathways.

Interaction with Nicotinic Receptors

Studies have shown that this compound selectively binds to certain subtypes of nAChRs, influencing neurotransmitter release and neuronal excitability. This mechanism suggests potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Antifilarial Activity

Research has demonstrated that compounds similar to (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amines exhibit antifilarial properties. For instance, studies on related compounds have shown effective macrofilaricidal and microfilaricidal activities against filarial infections in rodent models. These findings indicate that (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amines could be developed as potential antifilarial agents.

Case Study: Efficacy in Animal Models

A notable case study involved testing the efficacy of RJR-2403 oxalate in rodent models infected with Brugia malayi. The compound was administered at varying doses, revealing significant reductions in adult worm populations and microfilariae counts. At a dose of 300 mg/kg, the compound demonstrated over 50% reduction in adult worms and microfilariae, suggesting its potential as a therapeutic agent against lymphatic filariasis.

Toxicological Profile

While exploring the biological activity of (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amines, it is essential to consider their toxicological profiles. Preliminary studies indicate that oxalic acid derivatives can exhibit toxicity at higher concentrations; hence, careful dose optimization is crucial for therapeutic applications.

Eigenschaften

IUPAC Name |

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.C2H2O4/c1-11-7-3-2-5-10-6-4-8-12-9-10;3-1(4)2(5)6/h2,4-6,8-9,11H,3,7H2,1H3;(H,3,4)(H,5,6)/b5-2+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIZFOAIQXMQHC-DPZBITMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=CC1=CN=CC=C1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C/C1=CN=CC=C1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00632688 | |

| Record name | Oxalic acid--(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220662-95-3 | |

| Record name | Oxalic acid--(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.